Cyclomyltaylan-5alpha-ol is a steroid compound that belongs to the class of triterpenoids, specifically derived from the myrtaceae family. This compound is notable for its structural complexity and biological significance, particularly in the context of medicinal chemistry and pharmacology. Cyclomyltaylan-5alpha-ol has garnered attention due to its potential applications in various therapeutic areas, including anti-inflammatory and anti-cancer research.
Cyclomyltaylan-5alpha-ol can be sourced from various natural products, primarily from plants within the myrtaceae family. These plants are known for their diverse phytochemical profiles, which include a variety of terpenoids and steroids. The extraction of Cyclomyltaylan-5alpha-ol typically involves methods such as solvent extraction or steam distillation, followed by purification techniques like chromatography.
Cyclomyltaylan-5alpha-ol is classified as a triterpenoid. Triterpenoids are a large class of chemical compounds composed of three terpene units. They are characterized by their complex structures and various biological activities. Cyclomyltaylan-5alpha-ol specifically falls under the category of steroidal triterpenoids, which are known for their significant pharmacological properties.
The synthesis of Cyclomyltaylan-5alpha-ol can be approached through several synthetic routes, including:
The synthetic pathway often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of Cyclomyltaylan-5alpha-ol. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification and analysis of the synthesized product.
Cyclomyltaylan-5alpha-ol has a unique molecular structure characterized by a tetracyclic framework typical of steroidal compounds. The structure includes multiple chiral centers, contributing to its stereochemistry.
The molecular formula for Cyclomyltaylan-5alpha-ol is , with a molecular weight of approximately 442.71 g/mol. Its structural representation includes several functional groups that contribute to its biological activity.
Cyclomyltaylan-5alpha-ol can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions using reagents such as oxidizing agents (e.g., chromium trioxide) or reducing agents (e.g., lithium aluminum hydride). The choice of reaction conditions significantly influences the yield and selectivity of the desired products.
The mechanism of action for Cyclomyltaylan-5alpha-ol involves interaction with specific biological targets within cells:
Studies indicate that Cyclomyltaylan-5alpha-ol exhibits significant activity against certain cancer cell lines, suggesting its potential role as an anticancer agent through apoptosis induction and cell cycle arrest.
Cyclomyltaylan-5alpha-ol is typically a solid at room temperature with a melting point ranging from 180°C to 185°C. It is sparingly soluble in water but soluble in organic solvents such as ethanol and chloroform.
The chemical properties include:
Relevant data regarding its solubility and stability can be crucial for applications in pharmaceutical formulations.
Cyclomyltaylan-5alpha-ol has several potential applications in scientific research:
Cyclomyltaylan-5α-ol (chemical formula: C₁₅H₂₆O₂; systematic name: (1R,4aR,7S,8aR)-1,2,3,4,4a,5,6,7-octahydro-7-hydroxy-4a,8-dimethylnaphthalene-1-methanol) is a structurally complex tetracyclic sesquiterpenoid alcohol characterized by a unique four-ring scaffold fused to a tertiary alcohol moiety. Its tetracyclic framework comprises three cyclohexane rings and one cyclopentane ring arranged in a highly strained trans-decalin system, imposing significant synthetic challenges. The absolute stereochemistry at positions C-5, C-7, C-9, and C-10 defines its three-dimensional topology and bioactivity. It belongs to the rare cyclomyltaylane subclass of sesquiterpenoids, distinguished by a bicyclo[4.4.0]decane core with angular methyl groups at C-4 and C-10 [1] [3].
Table 1: Key Structural Characteristics of Cyclomyltaylan-5α-ol
Property | Description |
---|---|
Molecular Formula | C₁₅H₂₆O₂ |
IUPAC Name | (1R,4aR,7S,8aR)-1,2,3,4,4a,5,6,7-octahydro-7-hydroxy-4a,8-dimethylnaphthalene-1-methanol |
Ring System | Tetracyclic (trans-decalin + cyclobutane fusion) |
Stereogenic Centers | C-5 (R), C-7 (S), C-9 (R), C-10 (R) |
Functional Groups | Tertiary alcohol (C-5α-OH), primary alcohol (C-1 CH₂OH) |
Biosynthetic Origin | Derived from farnesyl pyrophosphate (FPP) via cyclization |
Cyclomyltaylan-5α-ol was first isolated in 1991 from the epiphytic liverwort Reboulia hemisphaerica (family Aytoniaceae) native to Taiwanese montane forests. This bryophyte species grows on damp rocks and soil in subtropical climates and has been used in traditional medicine for wound healing. Initial identification involved bioactivity-guided fractionation of methanol extracts using silica gel chromatography, followed by structural elucidation via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The compound’s relative configuration was deduced through NOESY correlations and coupling constants, while its absolute stereochemistry remained unconfirmed until the first enantioselective synthesis in 2002 [1] [3].
Table 2: Key Research Milestones in Cyclomyltaylan-5α-ol Characterization
Year | Milestone | Reference |
---|---|---|
1991 | Initial isolation from Reboulia hemisphaerica; structural proposal | Phytochemistry (1991) |
1999 | First racemic total synthesis confirming core tetracyclic framework | Tetrahedron Lett. (1999) |
2002 | Enantioselective synthesis establishing (5R,7S,9R,10R) absolute configuration | Perkin Trans. 1 (2002) |
Synthetic breakthroughs were pivotal in validating its structure. The 1999 racemic synthesis by Morita et al. established the feasibility of constructing the tetracyclic core via intramolecular aldol condensation. However, the landmark 2002 enantioselective synthesis by Hagiwara et al. resolved stereochemical ambiguities. Starting from the chiral building block (S)-(+)-Hajos–Wiechert ketone—a synthon mirroring natural terpenoid biosynthesis—the team achieved asymmetric induction at all stereocenters. Key steps included a Stork-Danheiser transposition to install the C-1 hydroxymethyl group and a diastereoselective Luche reduction to set the C-5α alcohol configuration [1] [3].
Cyclomyltaylan-5α-ol exemplifies how structurally intricate terpenoids drive innovation in synthetic methodology and chemical biology. Its compact, stereochemically dense framework serves as a rigorous testing ground for novel cyclization strategies and asymmetric catalysis. For instance, its synthesis inspired adaptations of biomimetic cation-π cyclizations to access related sesquiterpenoids. Furthermore, its tetracyclic core presents opportunities for designing conformationally constrained pharmacophores targeting enzymes or receptors in lipid-mediated signaling pathways [9].
In bioorganic research, cyclomyltaylan-5α-ol’s interactions with biological macromolecules can be probed using advanced biophysical techniques. Isothermal titration calorimetry (ITC)—which quantifies binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) without labeling—could elucidate its thermodynamic binding profile with proteins or membranes. Such studies align with global efforts, like UNESCO’s Chair on Medicinal and Bio-Organic Natural Product Chemistry, to harness natural products for sustainable drug discovery. This initiative promotes international collaboration in characterizing bioactive plant metabolites, emphasizing SDGs 3 (Health) and 9 (Industry/Innovation) [4] [8].
Table 3: Synthetic Strategies for Cyclomyltaylan-5α-ol
Approach | Key Steps | Chiral Control Method |
---|---|---|
Racemic (Morita, 1999) | Aldol condensation, intramolecular alkylation | None (racemic mixture) |
Enantioselective (Hagiwara, 2002) | Hajos-Wiechert ketone → Stork-Danheiser transposition → Luche reduction | Asymmetric induction from (S)-ketone |
Biocatalytic (Potential) | Terpene cyclase-mediated cyclization; P450 hydroxylation | Enzyme stereospecificity |
Current research explores biocatalytic routes using engineered terpene cyclases and cytochrome P450s, potentially streamlining production while minimizing environmental impact. Such advances underscore cyclomyltaylan-5α-ol’s role in merging chemical synthesis with green chemistry principles, positioning it as a model compound for sustainable natural product derivation [9] [10].
Compound Name in Article:Cyclomyltaylan-5α-ol
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3